Phytic acid (potassium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

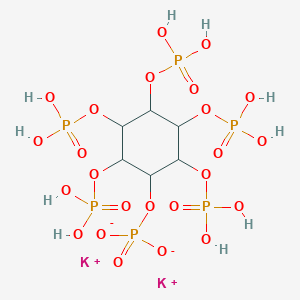

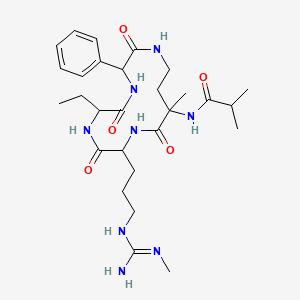

Phytic acid, also known as inositol hexakisphosphate, is a naturally occurring compound found in many plant tissues, especially in seeds and bran. It serves as the principal storage form of phosphorus in plants. When phytic acid forms a salt with potassium, it is referred to as phytic acid (potassium). This compound is known for its strong binding affinity to essential minerals such as calcium, iron, and zinc, which can inhibit their absorption in the human digestive system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytic acid can be synthesized from inositol through a series of phosphorylation reactions. The process involves the stepwise addition of phosphate groups to inositol, typically using phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .

Industrial Production Methods: Industrial production of phytic acid often involves extraction from plant sources. For instance, phytic acid can be extracted from rice bran or other cereal grains using acid solutions, followed by purification processes such as precipitation and crystallization . The extracted phytic acid can then be neutralized with potassium hydroxide to form phytic acid (potassium).

Chemical Reactions Analysis

Types of Reactions: Phytic acid (potassium) undergoes various chemical reactions, including complexation, hydrolysis, and oxidation. It forms strong complexes with metal ions, which is a key feature of its chemical behavior .

Common Reagents and Conditions:

Complexation: Phytic acid reacts with metal ions such as calcium, magnesium, and iron to form insoluble complexes.

Hydrolysis: Under acidic conditions, phytic acid can be hydrolyzed to release inorganic phosphate and inositol.

Major Products: The major products formed from these reactions include inositol phosphates of varying degrees of phosphorylation and metal-phytate complexes .

Scientific Research Applications

Phytic acid (potassium) has a wide range of applications in scientific research and industry:

Mechanism of Action

Phytic acid exerts its effects primarily through its strong chelating ability. It binds to metal ions, forming stable complexes that can prevent the ions from participating in other chemical reactions. This chelation mechanism is responsible for its antioxidant properties, as it can inhibit metal-catalyzed oxidative reactions . Additionally, phytic acid can interfere with the absorption of minerals in the digestive tract by forming insoluble complexes with dietary minerals .

Comparison with Similar Compounds

- Inositol pentakisphosphate (IP5)

- Inositol tetrakisphosphate (IP4)

- Inositol triphosphate (IP3)

Phytic acid (potassium) stands out among these compounds due to its higher phosphate content and resulting chemical properties.

Properties

IUPAC Name |

dipotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTTXUFEVNNTHA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16K2O24P6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-dimethoxyphenyl)-2-[5-(10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl)pentanoylamino]propanoic acid](/img/structure/B10822864.png)

![5-[(6-chloro-7-methylindol-3-ylidene)methyl]-3-[(3,4-difluorophenyl)methyl]-4-hydroxy-1H-imidazol-2-one](/img/structure/B10822866.png)

![4-[[12-[(3S)-3-methylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid](/img/structure/B10822875.png)

![3-[[12-[(3S,5S)-3,5-dimethylpiperidin-1-yl]-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]propanoic acid](/img/structure/B10822880.png)

![(2R)-2-[5-[(4R,4aS,6aS,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,4a,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4-yl]pentanoylamino]-3-(2-methoxyphenyl)propanoic acid](/img/structure/B10822925.png)

![(3R,4S,8R,9R,10R,11S,14S)-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1,6-diene-4,8,9-triol](/img/structure/B10822932.png)

![4-Pentyl-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one](/img/structure/B10822956.png)